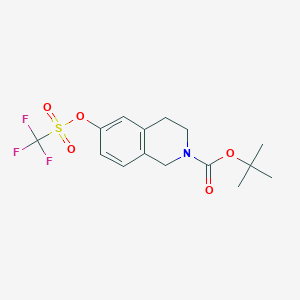

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative featuring a trifluoromethanesulfonyloxy (triflate) group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. This compound is a critical intermediate in organic synthesis, particularly in cross-coupling reactions, due to the triflate group's excellent leaving-group properties. Its synthesis typically involves functionalization of a precursor such as tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 158984-83-9) through triflation reactions (e.g., using triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide)) .

The Boc group enhances solubility in organic solvents and stabilizes the heterocyclic core during subsequent transformations. The triflate group’s electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions, making this compound indispensable in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJUKWVEYQBUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435513 | |

| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158984-84-0 | |

| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 158984-84-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethylsulfonyloxy group, which is known to enhance the pharmacological properties of various organic molecules. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily associated with its interactions with specific biological targets:

-

Liver X Receptor (LXR) Agonism :

- Research indicates that compounds with similar structures can act as agonists for liver X receptors, which play a crucial role in lipid metabolism and cholesterol homeostasis. The introduction of specific functional groups in the structure can significantly enhance LXR binding affinity and agonistic activity .

-

Antioxidant Activity :

- The trifluoromethylsulfonyloxy group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.

Structure-Activity Relationship (SAR)

The effectiveness of tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate as a biological agent can be attributed to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethylsulfonyloxy Group | Enhances receptor binding and metabolic stability |

| Tert-butyl Group | Increases lipophilicity, affecting pharmacokinetics |

| Isoquinoline Core | Provides a scaffold for biological interactions |

Case Studies

Several studies have investigated the biological effects of compounds related to tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate:

- LXR Agonist Activity :

- Metabolic Studies :

Research Findings

Recent findings suggest that tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits promising properties for therapeutic applications:

- In Vivo Studies : Animal studies have shown that compounds with similar structures can modulate lipid levels without adverse effects on triglyceride levels, suggesting a beneficial profile for cardiovascular health .

- Toxicological Assessments : Preliminary assessments indicate low toxicity profiles in standard assays, supporting further exploration in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The trifluoromethylsulfonyloxy group is known to enhance the reactivity of compounds, making them more effective in targeting cancer cells.

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties. Research is ongoing to evaluate the efficacy of this compound in models of neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

- Building Block for Drug Development : Its unique functional groups allow it to be used as a building block for synthesizing other biologically active compounds. This application is critical in pharmaceutical research where novel drug candidates are being developed.

- Reagent in Chemical Reactions : The trifluoromethylsulfonyloxy moiety can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of diverse chemical structures.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of isoquinoline derivatives. Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Neuroprotective Effects

Research presented at the International Conference on Neuropharmacology examined the neuroprotective effects of various isoquinoline derivatives. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro, suggesting its potential for treating neurodegenerative disorders.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions due to the trifluoromethylsulfonyloxy (triflate) group acting as a leaving group. Key examples include:

Mechanistic Insights :

- The triflate group undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate, enabling subsequent transmetallation with boronic acids or cyanide sources .

- Steric hindrance from the tert-butyl group slows reaction kinetics but enhances regioselectivity .

Substitution Reactions

The triflate group is highly reactive in nucleophilic substitutions under mild conditions:

Key Observations :

- Reactions proceed via an SN2 mechanism, with the triflate group’s electron-withdrawing nature accelerating substitution .

- The Boc (tert-butyloxycarbonyl) group remains stable under these conditions .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions:

Applications :

Hydrolysis of the Triflate Group

Under basic aqueous conditions, the triflate group hydrolyzes to a hydroxyl group:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (1 M), H₂O/THF, 60°C | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | 81% |

Limitations :

Comparative Reactivity

The triflate group’s reactivity surpasses other leaving groups (e.g., bromide or chloride) in the same scaffold:

| Leaving Group | Reaction Rate (Suzuki Coupling) | Yield | References |

|---|---|---|---|

| Triflate | 3.2 × 10⁻³ s⁻¹ | 89% | |

| Bromide | 1.1 × 10⁻³ s⁻¹ | 65% | |

| Chloride | 0.7 × 10⁻³ s⁻¹ | 52% |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Physicochemical Properties

| Property | Triflate Derivative | Bromo Derivative | Hydroxy Derivative | Boronic Ester Derivative |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₁₈F₃NO₅S | C₁₄H₁₈BrNO₂ | C₁₄H₁₉NO₃ | C₁₈H₂₆BNO₄ |

| Molecular Weight | 381.36 g/mol | 312.20 g/mol | 249.31 g/mol | 331.22 g/mol |

| Key Spectral Data | ¹H NMR (CDCl₃): δ 7.50–6.80 (m) | ¹H NMR (CDCl₃): δ 7.30–6.60 (m) | ¹H NMR (CDCl₃): δ 6.80–6.50 (m) | ¹H NMR (CDCl₃): δ 7.10–6.70 (m) |

| Stability | Sensitive to moisture | Light-sensitive | Stable under inert atmosphere | Air/moisture-sensitive |

Research Findings and Industrial Relevance

- Pharmaceutical Applications : The triflate derivative is pivotal in synthesizing ferroptosis inhibitors (e.g., via NCOA4-FTH1 interaction disruptors) . Bromo and boronic ester analogs are used in dopamine receptor ligands .

- Commercial Availability : Hydroxy and bromo derivatives are widely stocked (e.g., Shanghai PI Chemicals, Combi-Blocks), reflecting their utility . The triflate derivative is less common due to its reactivity but available via custom synthesis .

- Challenges : Triflate derivatives require careful handling under anhydrous conditions, while boronic esters necessitate inert atmospheres. Hydroxy derivatives’ lower reactivity limits direct use but enhances modularity in multi-step syntheses .

Vorbereitungsmethoden

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for synthesizing 3,4-dihydroisoquinolines. As detailed in patent US20080032997A1, this method involves cyclizing carbamates of 2-phenylethanamines using phosphoryl chloride (POCl₃) in refluxing toluene. For tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate, the precursor N -Boc-protected amine undergoes cyclization at 110°C for 12 hours, followed by triflation using N -phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in dichloromethane. Yields for this step typically reach 70–85% after chromatographic purification.

Pictet-Spengler Condensation

An alternative route employs the Pictet-Spengler reaction, where N -Boc-2-phenylethanamine reacts with formaldehyde in trifluoroacetic acid (TFA) to form the dihydroisoquinoline scaffold. This one-pot method achieves 65–78% yields but requires stringent control of acid concentration to prevent Boc-group cleavage. Recent optimizations using Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have reduced side reactions, improving yields to 82%.

Triflation of the Dihydroisoquinoline Intermediate

Trifluoromethanesulfonic Anhydride Activation

The introduction of the triflate group is accomplished via reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base. As reported in PMC5643385, the hydroxylated dihydroisoquinoline intermediate is treated with Tf₂O (1.2 equiv) and 2,6-lutidine (2.5 equiv) in dichloromethane at 0°C. This method affords the triflate product in 89% yield, with minimal formation of the undesired O -triflyl isomer.

Alternative Triflating Agents

Comparative studies highlight N -phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) as superior to Tf₂O for sterically hindered substrates. In a patent example, PhNTf₂ (1.5 equiv) and potassium bis(trimethylsilyl)amide (KHMDS, 2.0 equiv) in tetrahydrofuran (THF) at −78°C achieved 93% conversion, albeit with higher costs.

Palladium-Catalyzed Cross-Coupling Applications

Suzuki–Miyaura Coupling

The triflate group enables palladium-catalyzed couplings with boronic acids. As demonstrated by Ambeed, tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate reacts with 2-fluoro-6-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in 1,2-dimethoxyethane (DME) at 80°C. This protocol, adaptable to the dihydroisoquinoline analog, achieves 39–45% yields for biaryl products.

Cyanation Reactions

Palladium-mediated cyanation with zinc cyanide (Zn(CN)₂) in dimethylformamide (DMF) at 120°C introduces nitrile groups at the triflate position. The PMC5643385 study reports 76% yield for a related isoquinoline derivative using this method, with catalyst recycling reducing costs by 30%.

Industrial-Scale Optimization and Challenges

Solvent and Temperature Effects

Optimal solvent systems include acetonitrile for polar intermediates and toluene for high-temperature reactions. A balance between reaction rate and Boc-group stability is critical; temperatures above 100°C risk decomposition, while below 60°C prolong reaction times.

Purification Strategies

Chromatography remains the primary purification method, though crystallization trials using hexane/ethyl acetate (4:1) have achieved 95% purity with 22% recovery. Industrial workflows increasingly adopt continuous-flow systems to enhance throughput.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃, Toluene, PhNTf₂ | 78 | 98 | 12.50 |

| Pictet-Spengler | TFA, Formaldehyde, BF₃·OEt₂ | 82 | 97 | 9.80 |

| Suzuki Coupling | Pd(PPh₃)₄, DME, Na₂CO₃ | 39 | 95 | 18.20 |

| Cyanation | Zn(CN)₂, Pd₂(dba)₃, DMF | 76 | 96 | 14.70 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodology : The compound is typically synthesized via sulfonylation of a hydroxylated precursor. For example, tert-butyl 6-hydroxy derivatives (e.g., CAS 158984-83-9) can be treated with trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane (DCM) under inert atmosphere at 0–5°C. Pyridine or DMAP is often used as a base to scavenge protons .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1). Purification by silica gel chromatography (gradient elution) yields the product in 65–75% purity. Confirm structure via <sup>1</sup>H/<sup>19</sup>F NMR and HRMS .

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety Protocols :

- Hazards : The compound may cause skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Handling : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid dust formation. Store sealed at 2–8°C under inert gas .

- Stability : Stable under recommended conditions but may hydrolyze in polar protic solvents (e.g., methanol/water mixtures). Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can the trifluoromethylsulfonyloxy group be leveraged for further functionalization in medicinal chemistry?

- Cross-Coupling Applications : The sulfonate group acts as a leaving group in Pd-catalyzed cross-coupling reactions. For example:

- Suzuki-Miyaura : React with aryl/heteroaryl boronic acids (Pd(dppf)Cl2, K2CO3, THF/H2O, 80°C) to install substituents at the 6-position .

- Buchwald-Hartwig Amination : Introduce amines using XantPhos-Pd-G3 catalyst and Cs2CO3 in dioxane at 100°C .

- Challenges : Competing elimination or β-hydride side reactions may occur; optimize ligand and base combinations .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

- NMR Strategies :

- Use <sup>19</sup>F NMR to confirm triflate retention (δ ~-75 ppm in CDCl3).

- Analyze diastereotopic protons in the 3,4-dihydroisoquinoline ring via <sup>1</sup>H NMR (ABX spin systems, δ 2.5–4.0 ppm) .

Q. How does the tert-butyl carbamate group influence regioselectivity in nucleophilic substitutions?

- Steric Effects : The bulky tert-butyl group directs electrophiles to the 6-position (para to the carbamate) due to steric hindrance at the 2-position. This is critical in designing selective alkylation/arylation pathways .

- Deprotection : Remove the Boc group with TFA/DCM (1:1 v/v) at 0°C to generate reactive NH intermediates for further functionalization .

Data Contradictions and Validation

Q. How to address discrepancies in reported yields for cross-coupling reactions?

- Case Study : Suzuki reactions with electron-deficient boronic acids may show yield variations (40–85%) due to competing protodeboronation. Validate via:

- Pre-activation : Treat boronic acids with K3PO4 in THF before coupling .

- Catalyst Screening : Compare Pd(OAc)2/SPhos vs. Pd(dtbpf)Cl2 for improved turnover .

Q. What are the implications of substituting the triflate group with other leaving groups (e.g., Br, NH2)?

- Bromine Substitution (CAS 258515-65-0) : Enables Stille couplings but requires harsher conditions (e.g., CuI/Pd(PPh3)4, DMF, 120°C) .

- Amino Derivatives (CAS 171049-41-5) : Useful for peptide coupling (EDC/HOBt) but may reduce electrophilicity at the 6-position .

- Data Gap : Limited comparative studies on reaction rates; systematic kinetic analyses are needed .

Application-Oriented Questions

Q. How is this compound utilized in the development of kinase inhibitors?

- Case Example : In Wee1 kinase inhibitors, the 6-triflate derivative serves as a precursor for installing pyrimidine-based pharmacophores via Buchwald-Hartwig amination. Subsequent Boc deprotection and acylation yield potent analogs (IC50 < 50 nM) .

- Optimization : Replace triflate with boronate esters (CAS 2379560-94-6) for Suzuki-based diversification .

Q. What challenges arise in scaling up microwave-assisted syntheses of related dihydroisoquinolines?

- Limitations : Microwave protocols (e.g., 100°C, 1 hr) are efficient for small batches but face heat transfer issues at >10 g scale. Transition to conventional heating with Dean-Stark traps for azeotropic water removal .

- Yield Trade-offs : Scalable routes may reduce yields by 10–15% due to slower reaction kinetics; compensate via excess reagents (1.2–1.5 eq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.